molecular formula C6H3F3N4 B11907099 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine

Cat. No.: B11907099
M. Wt: 188.11 g/mol
InChI Key: HRJSKRKKQRMIBZ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolo-pyridazine scaffold, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-6-chloropyridazine with trifluoromethyl-substituted hydrazine derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine stands out due to its unique trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where stability and bioavailability are crucial .

Properties

Molecular Formula

C6H3F3N4

Molecular Weight

188.11 g/mol

IUPAC Name

6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)4-1-2-5-11-10-3-13(5)12-4/h1-3H

InChI Key

HRJSKRKKQRMIBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2N=C1C(F)(F)F

Origin of Product

United States

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